molecular formula C3H2Cl2F4O B13416107 2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro- CAS No. 431-93-6

2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro-

Cat. No.: B13416107
CAS No.: 431-93-6
M. Wt: 200.94 g/mol
InChI Key: GDTWWGUPWWRRRL-UHFFFAOYSA-N
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Description

2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro- is a chemical compound with the molecular formula C3H4Cl2F4O It is a derivative of 2-propanol, where the hydrogen atoms are replaced by chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro- typically involves the halogenation of 2-propanol. The process includes the introduction of chlorine and fluorine atoms into the 2-propanol molecule. This can be achieved through various halogenation reactions, using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms.

Industrial Production Methods

In an industrial setting, the production of 2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro- involves large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production. The industrial methods also include purification steps to remove any by-products and ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into less halogenated derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Less halogenated alcohols.

    Substitution: Compounds with new functional groups replacing chlorine or fluorine atoms.

Scientific Research Applications

2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various halogenated compounds.

    Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro- involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form strong bonds with various substrates, leading to the formation of stable complexes. These interactions can affect the reactivity and properties of the compound, making it useful in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-2-propanol: A similar compound with two chlorine atoms and no fluorine atoms.

    2,3-Dichloro-1-propanol: Another isomer with chlorine atoms at different positions.

    1,1,1,3,3,3-Hexafluoro-2-propanol: A compound with six fluorine atoms and no chlorine atoms.

Uniqueness

2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro- is unique due to the presence of both chlorine and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,3-dichloro-1,1,3,3-tetrafluoropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2F4O/c4-2(6,7)1(10)3(5,8)9/h1,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTWWGUPWWRRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Cl)(C(F)(F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2F4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195692
Record name 2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.94 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-93-6
Record name 2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1,3-dichloro-1,1,3,3-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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